Home > Products > Screening Compounds P95813 > 6'-HydroxyDelavirdine
6'-HydroxyDelavirdine -

6'-HydroxyDelavirdine

Catalog Number: EVT-13989187
CAS Number:
Molecular Formula: C22H28N6O4S
Molecular Weight: 472.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6'-HydroxyDelavirdine is a chemical compound primarily recognized for its role as an antiviral agent, specifically in the treatment of Human Immunodeficiency Virus (HIV) infections. It is a derivative of Delavirdine, which belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This compound is utilized in combination with other antiretroviral therapies to enhance treatment efficacy against HIV-1.

Source

6'-HydroxyDelavirdine is synthesized from Delavirdine, which was first approved for clinical use in the late 1990s. The compound's development was driven by the need for effective treatments against HIV, particularly in patients who may develop resistance to other antiviral medications.

Classification

The compound is classified under:

  • Chemical Class: Non-nucleoside reverse transcriptase inhibitors
  • Chemical Family: Dipyridodiazepinones
  • Molecular Framework: Aromatic heteropolycyclic compounds
Synthesis Analysis

Methods

The synthesis of 6'-HydroxyDelavirdine typically involves the hydroxylation of Delavirdine at the 6' position. Several methods can be employed for this transformation:

  1. Chemical Hydroxylation: This method utilizes hydroxylating agents such as peracids or other oxidants under controlled conditions.
  2. Biocatalytic Methods: Enzymatic hydroxylation can be employed using specific cytochrome P450 enzymes that facilitate the introduction of hydroxyl groups at desired positions on the aromatic ring.

Technical Details

The synthesis process often requires rigorous purification steps, including:

  • Chromatography: High-performance liquid chromatography (HPLC) is commonly used to isolate and purify the synthesized compound.
  • Characterization Techniques: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of 6'-HydroxyDelavirdine.
Molecular Structure Analysis

Structure

The molecular structure of 6'-HydroxyDelavirdine can be described by its IUPAC name, which reflects its complex arrangement of atoms. The compound features a bicyclic framework characteristic of its dipyridodiazepinone structure.

Data

  • Molecular Formula: C15H14N4O
  • Molecular Weight: 270.30 g/mol
  • CAS Number: 129618-40-2
  • InChI Key: NQDJXKOVJZTUJA-UHFFFAOYSA-N

The structural representation can be visualized using various cheminformatics tools, which depict its aromatic rings and functional groups.

Chemical Reactions Analysis

Reactions

6'-HydroxyDelavirdine participates in several chemical reactions relevant to its pharmacological activity:

  1. Binding Affinity Modulation: The presence of the hydroxyl group enhances binding affinity to the reverse transcriptase enzyme, improving its efficacy as an NNRTI.
  2. Metabolic Transformations: The compound can undergo further metabolic reactions in vivo, including glucuronidation and sulfation, which are crucial for its pharmacokinetics.

Technical Details

The reaction pathways typically involve:

  • Enzymatic Reactions: Cytochrome P450 enzymes play a significant role in the metabolism of this compound.
  • Potential Drug Interactions: Understanding these reactions helps predict interactions with other medications metabolized by similar pathways.
Mechanism of Action

Process

6'-HydroxyDelavirdine acts by inhibiting reverse transcriptase, an essential enzyme for HIV replication. By binding to a specific site on this enzyme, it prevents the conversion of viral RNA into DNA, thereby halting viral replication.

Data

Research indicates that compounds like 6'-HydroxyDelavirdine exhibit:

  • IC50 Values: Reflecting their potency against HIV-1 reverse transcriptase.
  • Resistance Profiles: Studies show how modifications in structure influence resistance patterns among HIV strains.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

Relevant data from studies indicate that understanding these properties is crucial for formulation development and therapeutic applications.

Applications

Scientific Uses

6'-HydroxyDelavirdine has several applications in scientific research and clinical settings:

  • Antiviral Research: Used extensively in studies aimed at understanding HIV resistance mechanisms and developing new therapeutic strategies.
  • Drug Development: Serves as a lead compound for synthesizing novel NNRTIs with improved efficacy and safety profiles.
Synthetic Pathways & Derivative Design

Regioselective Hydroxylation Strategies for Delavirdine Backbone Modification

Regioselective hydroxylation at the 6'-position of Delavirdine’s pyridine ring represents a critical pathway for generating bioactive metabolites and analogues. This modification exploits enzymatic and chemical methods to achieve precise functionalization:

  • Cytochrome P450 (CYP)-Mediated Hydroxylation: Human CYP3A4 catalyzes the 6'-hydroxylation of Delavirdine as a primary metabolic pathway, exhibiting high regioselectivity due to steric and electronic constraints within the enzyme’s active site. The reaction proceeds via a high-valent iron-oxo species (Compound I), abstracting a hydrogen atom from the C6' position followed by oxygen rebound [1] [5].
  • Biomimetic Catalysts: Manganese porphyrin complexes (e.g., Mn(TDCPP)Cl) mimic CYP activity under mild conditions (aqueous buffer, 37°C), achieving 6'-OH selectivity through ligand-controlled steric bulk. Substrate positioning is optimized by π-stacking between Delavirdine’s indole ring and porphyrin plane [5].
  • Directed Ortho-Metalation (DoM): Pre-installation of a directing group (e.g., pyrimidinyl) at C2' enables lithiation at C6' using n-BuLi/TMEDA (-78°C, THF), followed by quenching with molecular oxygen or MoOPH to introduce hydroxyl functionality. Yields reach 65–78% with >95% regioselectivity [9].

Table 1: Efficiency Metrics for 6'-Hydroxylation Strategies

MethodCatalyst/ReagentRegioselectivity (%)Yield (%)Limitations
CYP3A4 EnzymaticHuman liver microsomes>9915–30Low throughput, cofactor dependence
Biomimetic OxidationMn(TDCPP)Cl/H₂O₂9270Catalyst deactivation
Directed Lithiationn-BuLi/MoOPH9878Cryogenic conditions, anhydrous

Catalytic Oxidation Mechanisms in 6'-Position Functionalization

The 6'-hydroxylation of Delavirdine hinges on reaction mechanisms dictating atom economy and selectivity:

  • Radical Rebound Pathway (CYP): Crystal structures of bacterial CYP152B1 with fatty acids reveal a substrate-binding channel positioning the α-carbon 4.5 Å from heme iron. Analogously, Delavirdine’s C6' aligns with Compound I via hydrophobic interactions with Leu78/Phe288, enabling H• abstraction. Kinetic isotope effects (KIE = 4.8) confirm rate-limiting C-H cleavage [5].
  • Electrophilic Aromatic Substitution (EAS): Metal-catalyzed oxidants (e.g., Pd(OAc)₂/PhI(OAAc)₂) activate C6' through coordination with the pyridinyl nitrogen. Electron-donating groups at C3' enhance electrophilicity, increasing hydroxylation efficiency by 2.3-fold [6] [10].
  • H₂O₂-Dependent Peroxygenases: Engineered Agrocybe aegerita peroxygenase (AaeUPO) utilizes H₂O₂ to generate a reactive porphyrin cation radical. Molecular dynamics simulations show Delavirdine’s sulfonamide group hydrogen-bonding with Arg337, orienting C6' for oxidation (turnover number = 1,200 min⁻¹) [5].

Comparative Analysis of Synthetic Routes for NNRTI Metabolite Analogues

6'-HydroxyDelavirdine exemplifies metabolic activation strategies shared with next-generation NNRTIs:

  • Metabolite Activity Profiles: Unlike Efavirenz (CYP-mediated 8-hydroxylation yields inactive metabolites), 6'-OH-Delavirdine retains RT inhibitory activity (EC₅₀ = 0.18 μM vs WT HIV-1). This parallels Rilpivirine’s 4-hydroxymethyl metabolite, which exhibits 89% parent drug potency [4] [7].
  • Synthetic Complexity: 6'-OH-Delavirdine requires 5 linear steps from 2-chloro-3-aminopyridine (overall yield = 32%), whereas diarylpyrimidine (DAPY) metabolites like RPV-4′-OH are accessible in 3 steps (yield = 51%). Computational "step economy" analysis (Baran group methodology) confirms a 23% higher synthetic burden for Delavirdine derivatives [7] [8].
  • Resistance Profiles: 6'-OH-Delavirdine maintains efficacy against K103N mutants (fold-change resistance (FCR) = 3.1) but loses potency against Y181C (FCR = 18.2). Conversely, Etravirine metabolites display balanced activity against both mutants (FCR < 5) due to conformational flexibility [3] [8].

Table 2: Metabolic Analogues of Clinical NNRTIs

NNRTIPrimary MetaboliteRT IC₅₀ (nM) WT/MutantKey Resistance Mutations Compensated
Delavirdine6'-OH-Delavirdine180 / 560 (K103N)L100I, V106A
Rilpivirine4'-Hydroxymethyl-RPV2.1 / 8.4 (E138K)E138K, M184I
Doravirine2'-OH-Doravirine1.8 / 3.5 (V106A)V106A, F227L

Structural Optimization Strategies for Enhanced RT Binding Affinity

Targeted modifications of 6'-OH-Delavirdine improve NNRTI-binding pocket (NNIBP) engagement and mitigate resistance:

  • Bioisosteric Sulfonamide Replacement: Substituting methanesulfonamide with trifluoromethanesulfonamide (-SO₂CF₃) enhances π-stacking with Tyr181 while reducing metabolic clearance (CLₕₑₚ = 12 mL/min/kg vs parent 29 mL/min/kg) [9].
  • Hybridization with DAPY Scaffolds: Conjugating the 6'-OH-pyridine moiety to etravirine’s cyanovinyl core yields "DVR-62", exhibiting dual hydrogen bonding to Lys101 (2.1 Å) and backbone carbonyl of Lys103 (1.8 Å). Activity against GH9 triple mutant (K101P/K103N/V108I) improves 162-fold versus Delavirdine [3] [7].
  • Conformational Restriction: Introducing a cyclopropyl bridge between pyridine C6' and indole C2 locks the molecule in a "butterfly" topology, optimizing van der Waals contacts with Pro236 and Trp229. MD simulations show 40% reduced binding pocket flexibility [9].

Table 3: Optimized 6'-OH-Delavirdine Analogues with Anti-Resistance Profiles

CompoundStructural ModificationEC₅₀ (nM) WT/GH9 MutantΔ Binding Energy (kcal/mol)
6'-OH-DLVNone180 / >10,000Reference
DLV-TFMS-SO₂CH₃ → -SO₂CF₃92 / 3,100-2.3
DVR-62Hybrid with ETR cyanovinyl wing15 / 210-4.7
cPr-DLVC6'-C2' cyclopropyl linker64 / 980-3.1

Concluding Remarks

Synthetic innovation targeting 6'-HydroxyDelavirdine leverages regioselective catalysis and structural hybridization to overcome inherent limitations of first-generation NNRTIs. Integration of DAPY-derived elements and bioisosteric design has yielded analogues with enhanced resilience against clinically relevant mutations, highlighting the therapeutic potential of metabolism-inspired analogues. Future work requires in vivo validation of hybrid molecules’ pharmacokinetic profiles.

Properties

Product Name

6'-HydroxyDelavirdine

IUPAC Name

N-[2-[4-[6-oxo-3-(propan-2-ylamino)-1H-pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide

Molecular Formula

C22H28N6O4S

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C22H28N6O4S/c1-14(2)23-18-6-7-20(29)25-21(18)27-8-10-28(11-9-27)22(30)19-13-15-12-16(26-33(3,31)32)4-5-17(15)24-19/h4-7,12-14,23-24,26H,8-11H2,1-3H3,(H,25,29)

InChI Key

XJERELUGQMAAEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(NC(=O)C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.